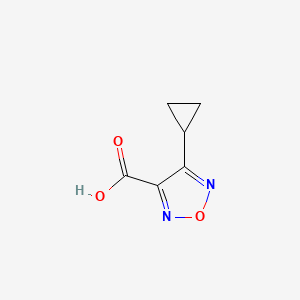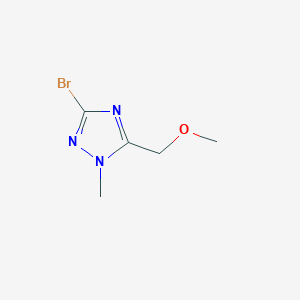
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Descripción general
Descripción
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activities : Shi, Qian, Song, Zhang, and Li (2000) synthesized novel 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, which showed significant insecticidal activities against armyworms (Shi et al., 2000).
Bioisoster of Carboxylic Acid : Lolli et al. (2010) explored the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a bioisoster for the carboxylic acid function, finding applications in the modulation of ionotropic glutamate receptors (Lolli et al., 2010).
GABA Receptor Bioisoster : In a similar vein, Lolli, Hansen, Rolando, Nielsen, Wellendorph, Madsen, Larsen, Kristiansen, Fruttero, Gasco, and Johansen (2006) synthesized analogues of gamma-aminobutyric acid (GABA) using the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group, demonstrating weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).
GABAA/Benzodiazepine Receptor Binding : Tenbrink, Im, Sethy, Tang, and Carter (1994) developed compounds binding to the GABAA/benzodiazepine receptor, including derivatives of 1,2,4-oxadiazol-3-yl, which exhibited a range of intrinsic efficacies (Tenbrink et al., 1994).
Synthesis of Macrocyclic Systems : Epishina, Kulikov, and Makhova (2008) worked on the oxidative cyclocondensation of 1,2,5-oxadiazole derivatives, resulting in macrocyclic systems with potential applications in material science (Epishina et al., 2008).
Apoptosis Inducers in Anticancer Research : Cai, Drewe, and Kasibhatla (2006) highlighted the use of a cell- and caspase-based apoptosis induction assay for discovering apoptosis inducers, including 1,2,4-oxadiazoles, which are significant in anticancer drug research (Cai et al., 2006).
Anti-Inflammatory and Analgesic Agents : Bala, Kamboj, Saini, and Prasad (2013) synthesized N-phenyl anthranilic acid-based 1,3,4-oxadiazoles and evaluated their potential as anti-inflammatory and analgesic agents, targeting the cyclooxygenase-2 enzyme (Bala et al., 2013).
Propiedades
IUPAC Name |
4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-4(3-1-2-3)7-11-8-5/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOGNKUHMFXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NON=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















